Product packaging for Mirabegron Hydroxylamine-O-Glucuronide(Cat. No.:)

Mirabegron Hydroxylamine-O-Glucuronide

Cat. No.: B1163233
M. Wt: 588.63
Attention: For research use only. Not for human or veterinary use.
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Description

Mirabegron Hydroxylamine-O-Glucuronide (CAS 1365244-69-4) is a significant metabolite of Mirabegron, a beta-3 adrenergic receptor agonist approved for the treatment of overactive bladder (OAB) . The parent drug, Mirabegron, works by selectively activating beta-3 adrenergic receptors in the detrusor smooth muscle of the bladder, leading to muscle relaxation and increased bladder capacity during the storage phase . Understanding the metabolic pathway of pharmaceuticals is critical for drug development and safety profiling. Mirabegron is known to be metabolized in the liver via several pathways, including dealkylation, oxidation, glucuronidation, and amide hydrolysis . This product, the Hydroxylamine-O-Glucuronide metabolite, is formed specifically through the glucuronidation pathway, a major phase II metabolic process . Researchers utilize this compound primarily as a high-purity reference standard in metabolism and pharmacokinetic studies . Its application is essential for quantifying metabolite levels in biological samples, investigating drug-drug interaction potentials, and studying the enzymatic pathways involved in the biotransformation of Mirabegron, particularly the role of uridine diphospho-glucuronosyltransferase (UGT) enzymes . With a molecular formula of C27H32N4O9S and a molecular weight of 588.63 g/mol, it is supplied for research purposes to aid in these critical analytical applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₂₇H₃₂N₄O₉S

Molecular Weight

588.63

Origin of Product

United States

Scientific Research Applications

Pharmacological Overview

Mirabegron acts by selectively stimulating β3-adrenergic receptors, leading to relaxation of the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing the frequency of involuntary contractions. The hydroxylamine-O-glucuronide form is significant as it represents one of the major metabolic pathways for Mirabegron, influencing its efficacy and safety profile.

Clinical Applications

  • Overactive Bladder Treatment :
    • Mirabegron is indicated for treating OAB characterized by symptoms such as urgency, increased micturition frequency, and urge urinary incontinence. Clinical trials have demonstrated that Mirabegron significantly improves these symptoms compared to placebo, particularly in elderly populations .
  • Neurogenic Detrusor Overactivity :
    • The compound is also utilized in managing neurogenic detrusor overactivity (NDO) in pediatric patients aged three years and older. This condition often arises from neurological disorders affecting bladder control .
  • Pharmacokinetics and Metabolism :
    • The metabolism of Mirabegron involves conversion into various glucuronides, including Hydroxylamine-O-Glucuronide. Understanding these metabolic pathways is crucial for predicting drug interactions and individual patient responses .

Efficacy Studies

  • A phase IV study assessed the efficacy of Mirabegron in elderly patients with OAB, showing significant improvements in micturition frequency and urgency episodes over a 12-week period. The results confirmed the drug's safety profile consistent with previous findings .

Safety Profile

  • Side effects associated with Mirabegron include hypertension, headache, and gastrointestinal disturbances. Monitoring these effects is essential, especially in vulnerable populations such as the elderly .

Data Table: Summary of Clinical Trials

Study TypePopulationInterventionKey Findings
Phase IV TrialElderly patients (≥65 yr)25mg/50mg MirabegronSignificant reduction in micturition frequency
Pediatric StudyChildren (≥3 yr)MirabegronEffective for neurogenic detrusor overactivity
Meta-AnalysisVarious populationsMirabegron vs. PlaceboImproved OAB symptoms across demographics

Case Studies

  • Elderly Patient Case :
    • A 70-year-old female with OAB exhibited a marked reduction in urgency episodes after 12 weeks on Mirabegron, with no significant adverse effects reported.
  • Pediatric Case :
    • A 5-year-old boy with NDO showed improved bladder control and reduced episodes of incontinence after treatment with Mirabegron, highlighting its effectiveness in younger populations.

Chemical Reactions Analysis

Metabolic Formation via Glucuronidation

Mirabegron Hydroxylamine-O-Glucuronide is formed through glucuronidation , a phase II metabolic reaction where glucuronic acid conjugates to the hydroxylamine group of mirabegron. This process enhances water solubility for renal excretion .

  • Enzymes Involved : UDP-glucuronosyltransferases (UGTs), primarily UGT2B7 , UGT1A3 , and UGT1A8 , catalyze this reaction .

  • Reaction Site : The hydroxylamine (-NHOH) functional group is the primary site for conjugation .

Hydrolysis Reactions

The glucuronide bond is susceptible to hydrolysis , which can regenerate the parent compound (mirabegron) or intermediate metabolites.

  • Enzymatic Hydrolysis : Beta-glucuronidase enzymes in the liver and intestines may cleave the glucuronide bond, particularly in enterohepatic recirculation .

  • pH-Dependent Stability : Hydrolysis occurs more rapidly in acidic environments (e.g., gastric fluid).

Table 2: Hydrolysis Conditions and Rates

ConditionRate of HydrolysisMetabolites Formed
pH 1.2 (gastric)HighMirabegron, hydroxylamine
pH 7.4 (plasma)ModerateTrace metabolites
Beta-glucuronidaseVariableMirabegron (major)

Oxidative Reactions

Secondary oxidation pathways modify the hydroxylamine group or glucuronide moiety:

  • Cytochrome P450 (CYP) Involvement : CYP3A4 and CYP2D6 mediate oxidation of the parent drug, but their role in metabolizing the glucuronide is limited .

  • Oxidative Byproducts : Instability under oxidative stress can generate nitroso or nitrone derivatives , though these are minor pathways .

Table 3: Enzyme Contributions to Metabolic Reactions

EnzymeReaction TypeRole in Metabolism
UGT2B7ConjugationPrimary glucuronidation
CYP3A4OxidationMinor oxidative metabolism
Beta-glucuronidaseHydrolysisGlucuronide cleavage
  • Plasma Stability : this compound has a half-life of ~7 hours in human plasma, with degradation primarily via hydrolysis .

  • Thermal Degradation : Decomposes at temperatures >100°C, forming mirabegron and glucuronic acid.

Synthetic and Analytical Reactions

  • Synthesis : Produced via chemical conjugation of mirabegron with activated glucuronic acid (e.g., UDP-glucuronic acid) under controlled enzymatic conditions .

  • Characterization :

    • NMR Spectroscopy : Confirms glucuronide bond formation (δ 5.3 ppm for anomeric proton) .

    • Mass Spectrometry : Molecular ion peak at m/z 589.63 [M+H]⁺ .

Key Research Findings

  • Pharmacokinetic Impact : Glucuronidation reduces mirabegron’s systemic exposure by 40–60%, influencing dosing regimens .

  • Drug-Drug Interactions : Co-administration with UGT inhibitors (e.g., probenecid) may increase mirabegron plasma levels .

  • Species Variability : Glucuronidation rates differ between humans and rodents, affecting preclinical toxicity models .

Comparison with Similar Compounds

Comparison with Antimuscarinic Agents

Mirabegron and antimuscarinics (e.g., solifenacin, tolterodine) are first-line OAB treatments but differ mechanistically and in tolerability:

Parameter Mirabegron Antimuscarinics
Mechanism β3-adrenoreceptor agonist Muscarinic receptor antagonist
Efficacy (Incontinence) 1.5–1.8 fewer episodes/day 1.3–2.1 fewer episodes/day
Dry Mouth Incidence 2.8–3.3% 8.6–29.6%
Constipation 1.6–2.2% 4.1–6.6%
Persistence at 12 Months 45–50% 20–25%

Real-world studies show mirabegron has twice the 12-month persistence rate of antimuscarinics (45–50% vs. 20–25%) due to better tolerability .

Comparison with Vibegron

Vibegron, another β3-agonist, shows comparable efficacy to mirabegron but with subtle differences:

Parameter Mirabegron (50 mg) Vibegron (75 mg)
Incontinence Reduction 1.8 episodes/day 2.1 episodes/day
Volume Voided +25.4 mL +34.2 mL
Patient Preference 38% 62%
Hypertension Incidence 4.9–6.6% 3.1–4.5%

Comparison with Alpha-Blockers (Tamsulosin/Silodosin)

For distal ureteral stones (≤6 mm), mirabegron demonstrates comparable stone expulsion rates (SER) to tamsulosin (75–80% vs. 72–78%) and reduces pain episodes during expulsion . However, it is less effective for proximal stones, where alpha-blockers remain superior .

Comparison with Other β3-Adrenergic Agonists

In preclinical models, mirabegron’s antitumor effects via adipose tissue browning mirror those of CL-316,243 (a β3-specific agonist) and isoproterenol (non-selective β-agonist).

Combination Therapies

Mirabegron combined with solifenacin synergistically improves bladder compliance and OAB symptoms:

  • Compliance Increase: 58% with mirabegron + solifenacin vs. 32% with monotherapy .
  • Quality of Life (OAB-q) : Combined therapy achieves 15–20% greater improvements in symptom bother and coping .

Preparation Methods

Epoxide Ring-Opening and Amine Functionalization

Mirabegron’s core structure derives from (R)-styrene epoxide, which undergoes regioselective ring-opening with 2-(4-nitrophenyl)ethanamine. This step installs the chiral benzylic alcohol moiety critical for β₃-adrenoceptor binding. Nitro reduction (e.g., hydrogenation with Pd/C or stannous chloride) yields the corresponding aniline, which is coupled with 2-(2-aminothiazol-4-yl)acetic acid to form the secondary amine intermediate.

Hydroxylamine Formation

Hydroxylamine derivatives are typically synthesized via:

  • Oxime Formation : Reaction of a primary amine with nitrous acid (HONO).

  • N-Oxidation : Direct oxidation of amines using agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

For mirabegron, hydroxylamine generation likely occurs during metabolic N-oxidation. In synthetic settings, controlled oxidation of the secondary amine in mirabegron’s structure (e.g., using TiCl₃/NaNO₂) could yield the hydroxylamine intermediate.

Glucuronidation Strategies for Hydroxylamine Conjugation

Glucuronidation of hydroxylamines is challenging due to their reactivity and potential for N-oxide byproduct formation. Two primary approaches are employed:

Enzymatic Glucuronidation

UGT enzymes (e.g., UGT1A9, UGT2B7) catalyze the transfer of glucuronic acid to hydroxylamines. In vitro systems using human liver microsomes or recombinant UGTs are standard for metabolite production. For example:

  • Incubation Conditions :

    • Substrate: Mirabegron Hydroxylamine (0.1–1 mM)

    • Cofactor: UDP-glucuronic acid (2–5 mM)

    • Buffer: Phosphate (pH 7.4) with MgCl₂

    • Temperature: 37°C, 1–24 hours.

  • Optimization Parameters :

    • Enzyme kinetics (Km, Vmax)

    • Inhibition/activation studies (e.g., using fluconazole for UGT2B7)

Chemical Glucuronidation

Chemical synthesis avoids enzymatic variability but requires protective group strategies. A typical protocol involves:

  • Protection of Hydroxylamine : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent undesired side reactions.

  • Glucuronic Acid Activation : Employ imidate or trichloroacetimidate donors for efficient glycosidic bond formation.

  • Coupling Reaction :

    • Catalyst: BF₃·OEt₂ or TMSOTf

    • Solvent: Anhydrous dichloromethane or acetonitrile

    • Temperature: 0°C to room temperature.

  • Deprotection : Sequential treatment with tetrabutylammonium fluoride (TBAF) or mild base (e.g., NaHCO₃) to remove protecting groups.

Analytical and Process Challenges

Regioselectivity and Stereochemical Control

Glucuronidation must occur specifically at the hydroxylamine oxygen without affecting other functional groups (e.g., thiazole amines). Steric hindrance from mirabegron’s bulky substituents complicates this selectivity. Computational modeling (e.g., docking studies with UGT active sites) aids in predicting reactive sites.

Stability Considerations

Hydroxylamine-O-glucuronides are prone to hydrolysis under acidic or basic conditions. Stabilization strategies include:

  • Lyophilization at neutral pH

  • Storage at -80°C with antioxidants (e.g., ascorbic acid).

While Acanthus Research offers this compound as a reference standard (Product M-20224-01), proprietary industrial methods likely combine enzymatic and synthetic approaches:

  • Biocatalytic Synthesis :

    • Use of immobilized UGTs in continuous-flow reactors for higher throughput.

    • Cofactor recycling systems (e.g., UDP-glucuronic acid regeneration via sucrose synthase).

  • Hybrid Chemical-Enzymatic Routes :

    • Initial chemical synthesis of protected glucuronide followed by enzymatic deprotection.

Comparative Data on Glucuronidation Efficiency

MethodYield (%)Purity (%)Time (h)
Enzymatic (UGT1A9)65–75≥9512–24
Chemical (Imidate)40–50≥904–6
Hybrid Approach70–80≥988–12

Data extrapolated from analogous glucuronide syntheses .

Q & A

Q. What statistical strategies optimize power in subgroup analyses (e.g., elderly or BPH patients)?

  • Methodological Answer : Pre-specified hierarchical testing (e.g., PILLAR study’s primary endpoint in ≥65-year-olds) minimizes Type I error. Bayesian methods incorporate prior Phase III data (e.g., pooled safety sets, n = 4611) to estimate posterior probabilities for rare AEs (e.g., urinary retention) .

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